3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-16-13-11-15(12-14-16)20-19-21(29-26(20)18-9-5-2-6-10-18)23(28)25(22(19)27)17-7-3-1-4-8-17/h1-14,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJBDLOPMUTLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a wide range of biological activities including:
- Antitumor Activity : Significant cytotoxic effects against various cancer cell lines.
- Immunomodulatory Effects : Potential to regulate immune responses.
- Antimicrobial Properties : Activity against various pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a comparative study using the MTT assay on colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 8.0 | HCT-116 |
| 5-Fluorouracil (Control) | 5.2 | HCT-116 |
| Other derivatives | 10.0 - 20.0 | PC3 |
The results indicate that the compound exhibits strong cytotoxicity with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil .
Immunomodulatory Effects
The immunosuppressive properties of this compound were evaluated in vitro and in vivo. In experiments involving lymphocyte proliferation and cytokine production:
- The compound significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA).
- It also modulated cytokine production, reducing levels of pro-inflammatory cytokines such as TNF-alpha.
These findings suggest that the compound may have potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.
- Regulation of Immune Responses : Modulating signaling pathways associated with immune cell activation and cytokine production.
Case Studies
Several case studies have explored the efficacy of this compound in various settings:
- Colorectal Cancer Study : A clinical trial involving patients with advanced colorectal cancer demonstrated that the compound could reduce tumor size when administered alongside standard chemotherapy .
- Autoimmune Disease Model : In a murine model of rheumatoid arthritis, treatment with the compound resulted in decreased joint inflammation and improved mobility .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Key parameters include temperature, reaction time, and the choice of solvents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit promising anticancer properties. Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis . The mechanism is thought to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . Further research is needed to elucidate the exact mechanisms involved.
Materials Science Applications
Polymer Chemistry : The unique structure of this compound makes it a candidate for use in advanced polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure .
Organic Electronics : This compound shows potential for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications, making it a versatile building block for next-generation electronic materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Activity Study | Cancer Treatment | Demonstrated significant inhibition of tumor growth in vitro . |
| Neuroprotective Effects Study | Neurodegenerative Diseases | Reduced oxidative stress markers in neuronal cultures . |
| Polymer Composite Study | Material Science | Enhanced mechanical strength when incorporated into polymer blends . |
| Organic Electronics Research | Electronic Devices | Improved charge transport properties when used in OLEDs . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
